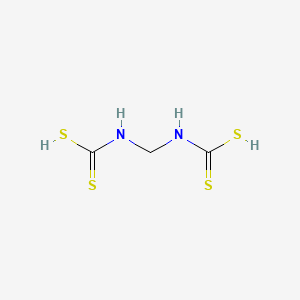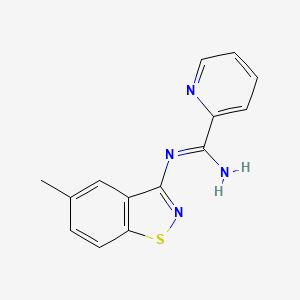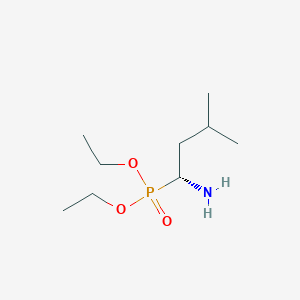
2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a complex organic compound that features a benzimidazole ring system Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide typically involves the formation of the benzimidazole core followed by functionalization at specific positions. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. Subsequent reactions introduce the sulfanylidene and propanamide groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the sulfanylidene group, leading to different reduced forms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Aplicaciones Científicas De Investigación
2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylidene group may also play a role in its biological activity by interacting with thiol groups in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A simpler derivative with similar structural features.
N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide: A closely related compound with an acetamide group instead of a propanamide group.
Uniqueness
2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is unique due to the combination of its sulfanylidene and propanamide groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Propiedades
Número CAS |
185321-09-9 |
|---|---|
Fórmula molecular |
C11H13N3OS |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
2-methyl-N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C11H13N3OS/c1-6(2)10(15)12-7-3-4-8-9(5-7)14-11(16)13-8/h3-6H,1-2H3,(H,12,15)(H2,13,14,16) |
Clave InChI |
LFXWLZRZERQIEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CC2=C(C=C1)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


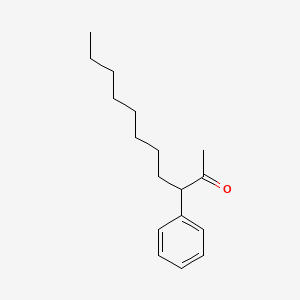
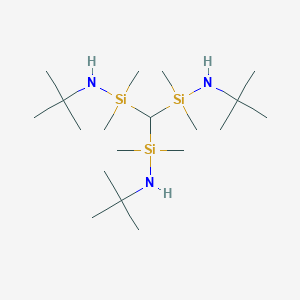
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)

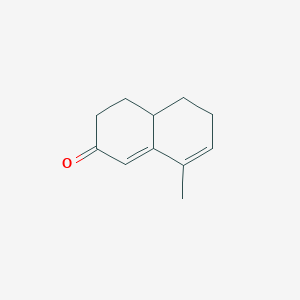
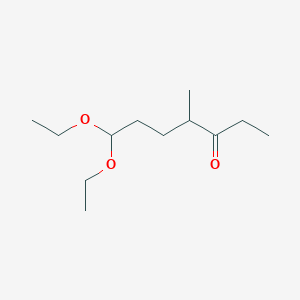
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
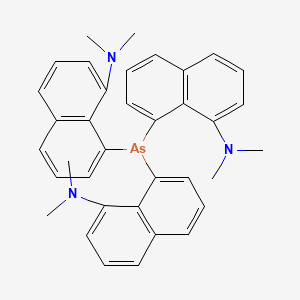
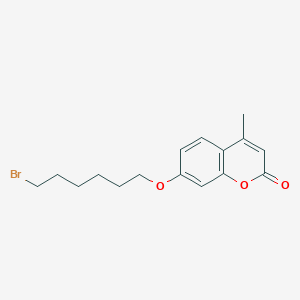
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
